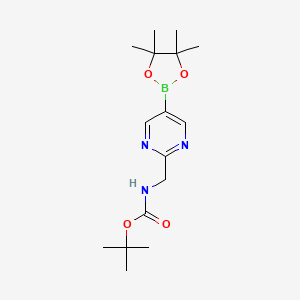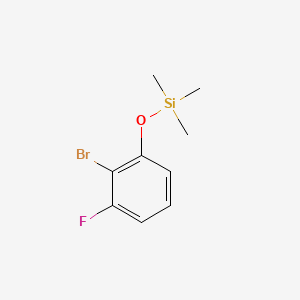
(2-Bromo-3-fluorophenoxy)trimethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Bromo-3-fluorophenoxy)trimethylsilane is an organosilicon compound with the molecular formula C9H12BrFOSi and a molecular weight of 263.18 g/mol . This compound is characterized by the presence of a bromine atom, a fluorine atom, and a trimethylsilane group attached to a phenoxy ring. It is commonly used as a building block in organic synthesis and has applications in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-3-fluorophenoxy)trimethylsilane typically involves the reaction of 2-bromo-3-fluorophenol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows:
2-Bromo-3-fluorophenol+Trimethylsilyl chloride→this compound+Hydrochloric acid
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Bromo-3-fluorophenoxy)trimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Hydrolysis: The trimethylsilane group can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions. The reactions are usually conducted in the presence of a base such as potassium carbonate or sodium hydroxide.
Hydrolysis: Acidic or basic aqueous solutions are used to hydrolyze the trimethylsilane group.
Major Products Formed
Substitution Reactions: The major products are the substituted phenoxy derivatives.
Coupling Reactions: The major products are biaryl compounds.
Hydrolysis: The major product is 2-bromo-3-fluorophenol.
Applications De Recherche Scientifique
(2-Bromo-3-fluorophenoxy)trimethylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules. Its ability to undergo various substitution and coupling reactions makes it valuable in the development of new materials and pharmaceuticals.
Biology: It is used in the synthesis of bioactive compounds and molecular probes for studying biological processes.
Medicine: It is involved in the development of new drugs and therapeutic agents
Industry: It is used in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of (2-Bromo-3-fluorophenoxy)trimethylsilane depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile through a nucleophilic substitution mechanism. In coupling reactions, the compound participates in palladium-catalyzed cross-coupling reactions, where the palladium catalyst facilitates the formation of carbon-carbon bonds .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-Bromo-3-fluorophenoxy)(tert-butyl)dimethylsilane: This compound has a similar structure but with a tert-butyl group instead of a trimethylsilane group.
(2-Bromo-3-fluorophenoxy)dimethylsilane: This compound has a dimethylsilane group instead of a trimethylsilane group.
Uniqueness
(2-Bromo-3-fluorophenoxy)trimethylsilane is unique due to the presence of the trimethylsilane group, which imparts specific reactivity and stability to the compound. The trimethylsilane group can be easily hydrolyzed, making it a useful protecting group in organic synthesis. Additionally, the combination of bromine and fluorine atoms on the phenoxy ring provides unique electronic properties that can be exploited in various chemical reactions.
Propriétés
Formule moléculaire |
C9H12BrFOSi |
|---|---|
Poids moléculaire |
263.18 g/mol |
Nom IUPAC |
(2-bromo-3-fluorophenoxy)-trimethylsilane |
InChI |
InChI=1S/C9H12BrFOSi/c1-13(2,3)12-8-6-4-5-7(11)9(8)10/h4-6H,1-3H3 |
Clé InChI |
ZLPSHHLLHBDHQY-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)OC1=C(C(=CC=C1)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,5-Bis(hydroxymethyl)-3-oxabicyclo[3.1.1]heptan-6-one](/img/structure/B13457411.png)
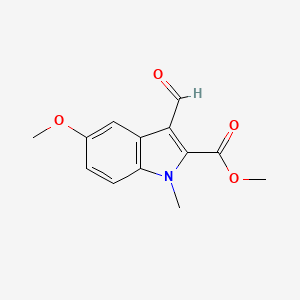
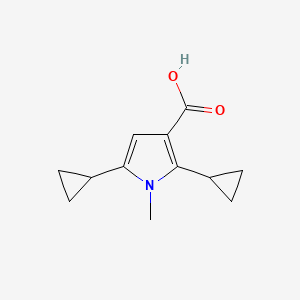
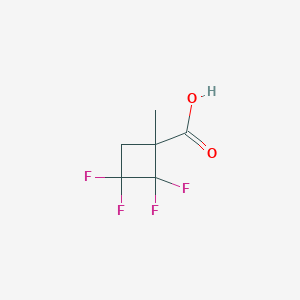
![2-({6-[(4-chlorophenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)ethanol](/img/structure/B13457433.png)

![4-[(Tert-butoxy)carbonyl]-7-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylic acid](/img/structure/B13457450.png)
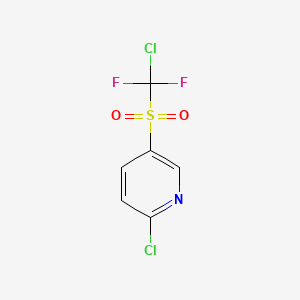
![7-chloro-3-methyl-5-(methylsulfanyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B13457472.png)
![2-Bromo-1-{4-methyl-2-oxabicyclo[2.1.1]hexan-1-yl}ethan-1-one](/img/structure/B13457474.png)
![Methyl 2-[3-(4-bromophenyl)azetidin-3-yl]acetate hydrochloride](/img/structure/B13457480.png)
